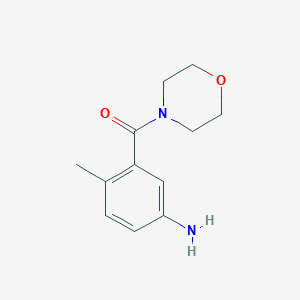

4-Methyl-3-(morpholine-4-carbonyl)aniline

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(5-amino-2-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSXDJSRGQATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241434 | |

| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936210-51-4 | |

| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with morpholine in the presence of a suitable catalyst. The nitro group is first reduced to an amine, followed by acylation with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal-acid reduction.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-Methyl-3-(morpholine-4-carbonyl)benzoic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methyl-3-(morpholine-4-carbonyl)aniline features a morpholine ring attached to an aniline structure, which is substituted with a methyl group. This configuration provides specific electronic and steric properties that make it suitable for various applications.

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a pharmacophore in drug design. Its morpholine moiety can enhance solubility and bioavailability, making it a candidate for developing therapeutics targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Materials Science

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with tailored properties. Its ability to form stable bonds can lead to the development of high-performance materials used in coatings and adhesives.

- Nanocomposite Development : Research indicates that incorporating this compound into nanocomposites can enhance mechanical and thermal properties, making it suitable for advanced material applications.

Biological Studies

- Biochemical Probes : this compound can serve as a biochemical probe to study enzyme interactions or receptor binding due to its ability to mimic natural substrates.

- Pharmacokinetics Research : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on its metabolism and interaction with biological systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Polymer Applications | Demonstrated improved mechanical strength and thermal stability in polymers when incorporated at specific concentrations. |

| Study C | Enzyme Interaction | Identified as a competitive inhibitor for certain kinases, suggesting potential in targeted therapy development. |

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The aniline moiety can interact with various molecular targets, influencing signaling pathways and cellular responses.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The structural analogs of 4-Methyl-3-(morpholine-4-carbonyl)aniline differ primarily in the substituent at the C3 position of the aniline ring. Key examples include:

Structural Analysis :

- Morpholine-4-carbonyl vs. Morpholinosulfonyl: The carbonyl group in the target compound is less electron-withdrawing than the sulfonyl group in 4-methyl-3-(morpholinosulfonyl)aniline. This difference impacts electronic density on the aniline ring, influencing reactivity and target binding. In FXR antagonists, the sulfonyl group enhances antagonistic potency compared to unmethylated or 2-methyl analogs .

- Trifluoromethyl Group : The -CF₃ group in 4-Methyl-3-(trifluoromethyl)aniline is strongly electron-withdrawing, improving metabolic stability and lipophilicity, critical for drug candidates like avacopan .

- Heterocyclic Substituents : Pyrimidinyl or pyridyl groups (e.g., in anti-tumor agents) introduce aromatic π-systems, enabling π-π stacking interactions with biological targets .

Physicochemical Properties

| Property | This compound | 4-Methyl-3-(morpholinosulfonyl)aniline | 4-Methyl-3-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250 (estimated) | 242.29 | 175.15 |

| Solubility | Moderate (polar aprotic solvents) | Low (DMF/CH₂Cl₂) | Low (organic solvents) |

| Boiling Point (°C) | Not reported | Not reported | 204 (lit.) |

| Bioavailability | Enhanced by morpholine’s polarity | Moderate | High (lipophilic -CF₃) |

Actividad Biológica

4-Methyl-3-(morpholine-4-carbonyl)aniline , also known as a morpholine derivative, has garnered attention for its potential biological activities. This compound features a morpholine ring attached to a carbonyl group and an aniline structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The synthesis of this compound can be achieved through several methods, typically involving the reaction of an appropriate aniline derivative with morpholine and a carbonyl source. The key steps often include:

- Formation of the Morpholine Derivative : The morpholine ring can be synthesized from morpholine and a suitable carbonyl compound.

- Coupling Reaction : The aniline derivative is coupled with the morpholine derivative under basic or acidic conditions to yield the final product.

The compound's structure can be represented as follows:

where the specific molecular formula is .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies utilizing animal models have demonstrated that it can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial growth and inflammation.

- Modulation of Signaling Pathways : It could interfere with cellular signaling pathways involved in inflammation, thereby reducing the overall inflammatory response.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Case Study 2: Anti-inflammatory Effects

A recent study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated that administration of this compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-Methyl-3-(morpholine-4-carbonyl)aniline?

- The compound can be synthesized via coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). For example, a Mitsunobu coupling with 4-methyl-3-(morpholinosulfonyl)aniline in anhydrous THF under nitrogen atmosphere yields carboxamide derivatives . Purification typically involves column chromatography (silica gel) or thin-layer chromatography (TLC) with gradient elution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming the substituent positions on the aniline ring and morpholine moiety. For instance, δ = 2.17 ppm (singlet) corresponds to the methyl group in the 4-position of the aniline ring .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., m/z 385 [M+] for related analogs) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and morpholine ring vibrations (~1125 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Use rigorously anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (N₂/Ar). Monitor reactions via TLC and optimize coupling agent ratios (e.g., EDCI:HOBt = 1:1.2 molar ratio) to minimize side products .

Advanced Research Questions

Q. How do structural modifications at the R3 position of the aniline ring influence biological activity (e.g., FXR antagonism)?

- Substituent effects are critical: A 4-methyl group on the aniline ring enhances hydrophobic interactions with FXR’s ligand-binding domain, increasing antagonistic potency (IC₅₀ = 0.12 µM). In contrast, 2-methyl or unmethylated analogs show reduced activity (IC₅₀ > 1 µM) due to steric clashes or weaker binding . See Table 1 in for comparative IC₅₀ values.

Q. What experimental strategies resolve contradictions in activity data when modifying the morpholine moiety?

- Comparative SAR Studies : Systematically replace morpholine-4-carbonyl with sulfonyl, acetyl, or piperazine groups and assess activity shifts. For example, morpholinosulfonyl analogs exhibit higher metabolic stability but lower solubility .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities. Morpholine’s oxygen atoms form hydrogen bonds with FXR’s Tyr366 residue, which may explain activity retention in carboxamide vs. sulfonyl derivatives .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise Optimization :

N1-Alkylation : Use cesium carbonate as a base in acetonitrile for higher regioselectivity (>90% yield) .

Carboxylic Acid Activation : Replace HOBt with DMAP to improve coupling efficiency (yield increases from 60% to 81%) .

Workup : Extract products with ethyl acetate (3× volumes) and dry over Na₂SO₄ to minimize losses .

Q. What analytical approaches validate the compound’s stability under experimental conditions?

- HPLC-PDA : Monitor degradation products at λ = 280 nm using a C18 column (acetonitrile/water gradient). Stability studies (24–72 hrs, pH 7.4 buffer) reveal <5% degradation, confirming suitability for in vitro assays .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset occurs at ~180°C, indicating compatibility with high-temperature reactions .

Data Contradiction Analysis

Q. Why do some analogs with minor structural variations show conflicting activity profiles?

- Steric vs. Electronic Effects : For example, 4-methyl substitution enhances activity by improving hydrophobic packing in FXR’s pocket, while 2-methyl disrupts binding geometry. Contradictions arise when assays use different cell lines (e.g., HepG2 vs. HEK293), which express varying FXR isoforms .

- Solution : Standardize assay conditions (e.g., FXR-LBD luciferase reporter assays) and validate with orthogonal methods like SPR (surface plasmon resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.